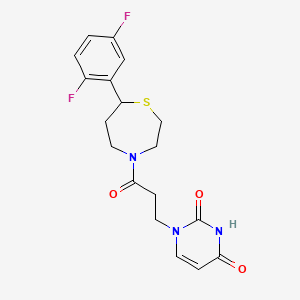

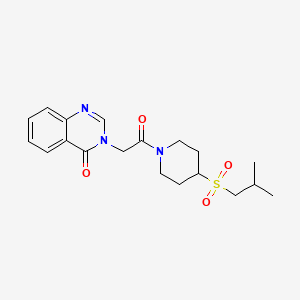

3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline is a heterocyclic compound that has been of interest due to its wide range of biological activities . Compounds with a quinazoline skeleton demonstrate a variety of biological activities, including antitumor .

Synthesis Analysis

A number of novel 4-aminoquinazoline derivatives have been synthesized by a four-step synthesis . The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been confirmed by IR and 1H NMR spectra, elemental analysis, and crystal structure by X-ray diffraction analysis .Chemical Reactions Analysis

The synthesis of quinazoline derivatives involves several steps, including chlorination, nucleophilic substitution reaction, hydrolysis, and amidation .科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline derivatives, including 3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, are significant for their diverse biological activities. These compounds are part of a larger group of heterocyclic compounds known for their presence in over 200 naturally occurring alkaloids. The structural stability of quinazolinones has led researchers to develop new potential medicinal agents by introducing various bioactive moieties. This versatility is evident in their application in developing novel antibiotics to counter antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Anti-Colorectal Cancer Activities

The compound and its derivatives have shown promise in anti-colorectal cancer research. They work by blocking pharmacological pathways of different targets, showing efficacy due to the flexible chain containing terminal phenyl and/or heterocyclic rings. These derivatives modulate the expression of specific genes and proteins involved in cancer progression, offering a potential pathway for developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Applications in Optoelectronic Materials

Research has expanded into the use of quinazoline derivatives for optoelectronic materials, highlighting their role beyond medicinal applications. These compounds have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, demonstrating the compound's versatility beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

The biological activities of quinoline and quinazoline alkaloids, including antitumor, antimalarial, antibacterial, and antifungal properties, underscore the importance of these compounds in drug development. These alkaloids, through their diverse bioactivities, have opened new areas in drug development, particularly in antimalarial and anticancer therapies. The extensive research into these alkaloids reflects their potential as foundational compounds for new drug discoveries (Shang et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

3-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-14(2)12-27(25,26)15-7-9-21(10-8-15)18(23)11-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-6,13-15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCIXJLYGJCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2717481.png)

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)

![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)